molecular formula C10H19N3 B8695682 3,5-dibutyl-1H-1,2,4-triazole CAS No. 140126-77-8

3,5-dibutyl-1H-1,2,4-triazole

Cat. No. B8695682
Key on ui cas rn: 140126-77-8
M. Wt: 181.28 g/mol
InChI Key: QONZJNWWQDCGEZ-UHFFFAOYSA-N
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Patent
US05217985

Procedure details

A solution of 64.5 g (0.50 mol) of ethyl iminovalerate [P. Reynaud and R. C. Moreau, Bull. Soc. Chim. France, 2997 (1964)] in 100 mL of methanol was added slowly to 58.0 g (0.50 mol) of valeric acid hydrazide (Lancaster Synthesis) in 400 mL of methanol at 0° C. under a nitrogen atmosphere. After the addition was complete, the reaction was allowed to warm to ambient temperature and then stir at reflux for 2 days. The solvent was removed in vacuo; purification by silica gel chromatography (Waters Prep-500A) using ethyl acetate/hexane (80:20) gave 78.9 g (93%) of a colorless solid: mp 50.5°-51.5° C.; NMR (CDCl3) δ0.88 (t, J=7 Hz, 6H), 1.28-1.33 (m, 4H), 1.63-1.77 (m, 4H), 2.72 (t, J=7 Hz, 4H); MS (FAB) m/e (rel intensity) 183 (12%), 182 (100), 181 (3), 180 (6), 152 (8), 139 (4); HRMS. Calcd for M+H: 182.1657. Found: 182.1661.
[Compound]
Name
183
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
( 100 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
( 3 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
( 6 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
( 8 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
( 4 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

Identifiers

REACTION_CXSMILES
C(N1C=NN=N1)(C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1.[CH2:25]([C:29]1[N:33](CC2C=CC(C3C(C(O)=O)=CC=CC=3)=CC=2)[N:32]=[C:31]([C:50]([CH:52]2CCC[CH2:54][CH2:53]2)=O)[N:30]=1)[CH2:26][CH2:27][CH3:28]>>[CH2:50]([C:31]1[N:30]=[C:29]([CH2:25][CH2:26][CH2:27][CH3:28])[NH:33][N:32]=1)[CH2:52][CH2:53][CH3:54]

Inputs

Step One
Name
183
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
( 100 )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
( 3 )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
( 6 )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
( 8 )
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)(C1=CC=CC=C1)(C1=CC=CC=C1)N1N=NN=C1
Step Six
Name
( 4 )
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)C1=NC(=NN1CC1=CC=C(C=C1)C=1C(=CC=CC1)C(=O)O)C(=O)C1CCCCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
C(CCC)C1=NNC(=N1)CCCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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